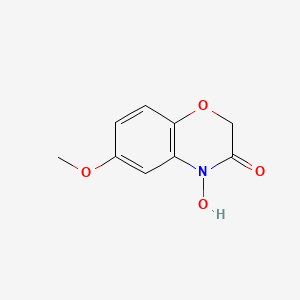
Dodecyltris(3-fluorophenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyltris(3-fluorophenyl)silane is an organosilicon compound with the molecular formula C30H37F3Si . This compound is characterized by the presence of a silicon atom bonded to three 3-fluorophenyl groups and one dodecyl group. It is a member of the silane family, which is known for its diverse applications in various fields, including materials science, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dodecyltris(3-fluorophenyl)silane typically involves the reaction of trichlorosilane with 3-fluorophenyl magnesium bromide, followed by the introduction of the dodecyl group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:
Step 1: Preparation of 3-fluorophenyl magnesium bromide by reacting 3-fluorobromobenzene with magnesium in dry ether.
Step 2: Reaction of trichlorosilane with 3-fluorophenyl magnesium bromide to form tris(3-fluorophenyl)silane.
Step 3: Introduction of the dodecyl group through a Grignard reaction or other suitable alkylation methods.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Dodecyltris(3-fluorophenyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with lower oxidation states.
Substitution: The fluorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Dodecyltris(3-fluorophenyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Materials Science: Employed in the development of advanced materials, including coatings, adhesives, and composites.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and as a surface modifier in various industrial processes
Mechanism of Action
The mechanism of action of Dodecyltris(3-fluorophenyl)silane involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical reactions. The fluorophenyl groups enhance the compound’s reactivity and stability, allowing it to participate in a wide range of transformations. The dodecyl group provides hydrophobic properties, making the compound useful in modifying surface characteristics and enhancing compatibility with organic materials .
Comparison with Similar Compounds
Tris(3-fluorophenyl)silane: Lacks the dodecyl group, making it less hydrophobic.
Dodecyltris(phenyl)silane: Lacks the fluorine atoms, resulting in different reactivity and stability.
Tris(pentafluorophenyl)silane: Contains more fluorine atoms, leading to higher electron-withdrawing effects and different reactivity patterns.
Uniqueness: Dodecyltris(3-fluorophenyl)silane is unique due to the combination of its hydrophobic dodecyl group and the electron-withdrawing fluorophenyl groups. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C30H37F3Si |
|---|---|
Molecular Weight |
482.7 g/mol |
IUPAC Name |
dodecyl-tris(3-fluorophenyl)silane |
InChI |
InChI=1S/C30H37F3Si/c1-2-3-4-5-6-7-8-9-10-11-21-34(28-18-12-15-25(31)22-28,29-19-13-16-26(32)23-29)30-20-14-17-27(33)24-30/h12-20,22-24H,2-11,21H2,1H3 |
InChI Key |
FBDZOXSEVBTAIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[Si](C1=CC=CC(=C1)F)(C2=CC=CC(=C2)F)C3=CC=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


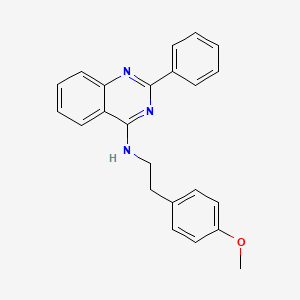
![[(1-Benzyl-2-phenylethyl)sulfonyl]benzene](/img/structure/B11943993.png)
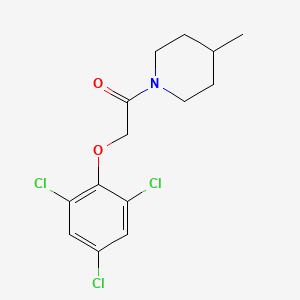

![9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11944001.png)
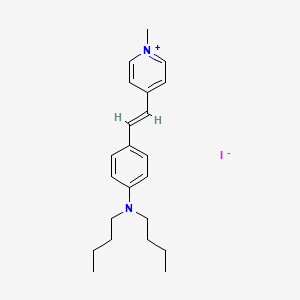

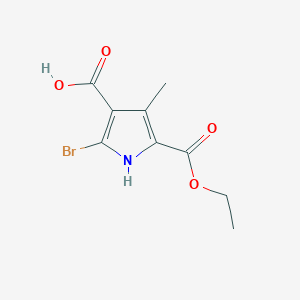
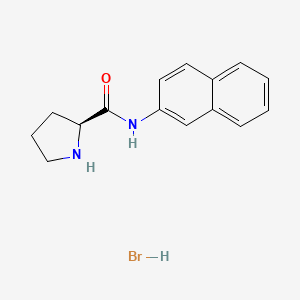
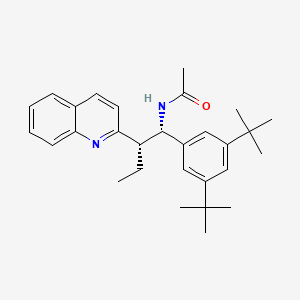

![N-[(E)-(3,4-Dimethoxyphenyl)methylidene]-N-[4-(4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11944037.png)
